molecular formula C15H17N3O3S B2524580 N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide CAS No. 1797792-97-2

N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide

Cat. No.: B2524580
CAS No.: 1797792-97-2
M. Wt: 319.38
InChI Key: BAWHINBZMNSHFV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide is a heterocyclic compound featuring a 2-oxoimidazolidine core substituted with two distinct aromatic groups: a furan-2-ylmethyl moiety and a 2-(thiophen-2-yl)ethyl chain. The imidazolidine carboxamide scaffold is a pharmacophoric motif often associated with biological activity, while the furan and thiophene substituents introduce electronic and steric diversity. Structural characterization of such compounds typically employs NMR, X-ray crystallography (e.g., via SHELX software ), and mass spectrometry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-oxo-N-(2-thiophen-2-ylethyl)imidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-14-16-6-8-18(14)15(20)17(11-12-3-1-9-21-12)7-5-13-4-2-10-22-13/h1-4,9-10H,5-8,11H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWHINBZMNSHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique combination of furan and thiophene substituents distinguishes it from related molecules. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Biological Activity Synthesis Method Reference
Target Compound Imidazolidine-1-carboxamide N-(furan-2-ylmethyl), N-(2-(thiophen-2-yl)ethyl) Not reported Presumed coupling reaction -
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones Quinolone 5-bromothiophen-2-yl, piperazinyl Antibacterial Nucleophilic substitution
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide Furan-3-carboxamide Hydrazinyl, phenyl Not reported Acyl azide formation
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]tetrahydronaphthalen-2-amine Tetrahydronaphthalenamine Thiophen-2-yl ethoxy, propyl Pharmacopeial compound Multi-step synthesis
Key Observations:

Heterocyclic Diversity: The target compound’s dual heterocycles (furan and thiophene) contrast with analogs like quinolones () or thiadiazoles (), which utilize single heterocyclic systems. Furan’s electron-rich oxygen and thiophene’s sulfur atom may synergistically enhance binding to biological targets or modulate solubility .

Synthetic Complexity : The target’s synthesis likely requires multi-step strategies, akin to furan carboxamide derivatives () and pharmacopeial amines (), involving protection/deprotection of reactive groups.

Pharmacological and Physicochemical Properties

  • Thiophene-Containing Analogues: Compounds with thiophen-2-yl groups, such as those in and , often exhibit enhanced lipophilicity and metabolic stability due to sulfur’s polarizability. The antibacterial quinolones in highlight thiophene’s role in improving target affinity .
  • Furan Derivatives : Furan rings (e.g., ) contribute to π-stacking interactions but may reduce metabolic stability compared to thiophene due to oxygen’s higher electronegativity.
  • Dual Heterocycle Impact : The target’s hybrid structure could balance solubility (from furan) and membrane permeability (from thiophene), though empirical data are needed.

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